molecular formula C13H17NO2 B175707 N-(3-hydroxycyclohexyl)benzamide CAS No. 13941-94-1

N-(3-hydroxycyclohexyl)benzamide

Cat. No.: B175707
CAS No.: 13941-94-1
M. Wt: 219.28 g/mol
InChI Key: BYHCFBWCQDHOMN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclohexyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzamide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ketocyclohexylbenzamide.

    Reduction: Formation of N-(3-aminocyclohexyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the reagent used.

Biological Activity

N-(3-hydroxycyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy group attached to a cyclohexyl ring, which is linked to a benzamide moiety. This unique structure contributes to its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation and reduction, leading to different derivatives that may exhibit distinct biological activities.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The hydroxy and amide groups can form hydrogen bonds with target molecules, potentially modulating their activity. This interaction may lead to the inhibition of certain biological pathways, contributing to its therapeutic effects.

Biological Activities

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage.

2. Antibacterial Activity
In vitro studies have demonstrated that this compound possesses antibacterial activity against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

3. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory potential. Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This action could make it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AntibacterialEffective against multiple bacterial strains
Anti-inflammatoryReduced pro-inflammatory cytokine production

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various spectroscopic methods. The results indicated that the compound exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) across all tested methods .

Case Study: Antibacterial Efficacy

In a separate investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Comparative Analysis with Related Compounds

This compound can be compared with other benzamide derivatives known for their biological activities:

CompoundActivity TypeIC50 Value (μM)
2,3-DimethoxybenzamideAntioxidant15
3-Acetoxy-2-methylbenzamideAntibacterial20
N-(2-benzylamino)-2-oxoethyl benzamideβ-cell protective activity0.1 ± 0.01

These comparisons highlight the unique properties of this compound and its potential as a lead compound for further drug development.

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h1-3,5-6,11-12,15H,4,7-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHCFBWCQDHOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480734
Record name N-(3-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13941-94-1
Record name N-(3-hydroxycyclohexyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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